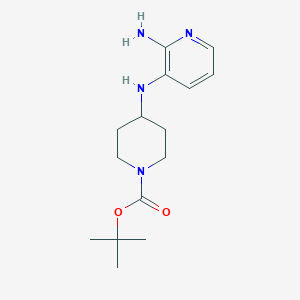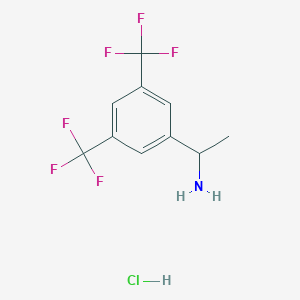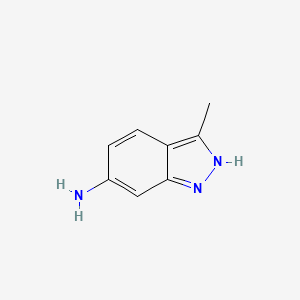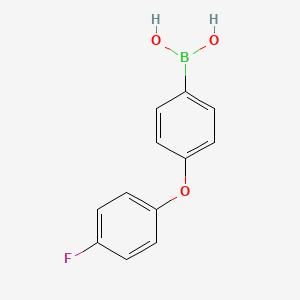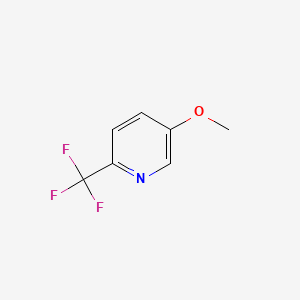
5-Methoxy-2-(trifluoromethyl)pyridine
概要
説明
5-Methoxy-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Synthesis Intermediate
- 5-Amino-2-(trifluoromethyl)pyridine, a related compound, is used as an intermediate in the synthesis of pharmaceutical products. Despite its utility, caution is advised due to its potential toxicity and ability to be absorbed through the respiratory tract, leading to conditions like methemoglobinemia and toxic encephalopathy (Tao et al., 2022).
Spectroscopic Characterization and Antimicrobial Activity
- The spectroscopic characteristics (FT-IR and NMR spectroscopy) of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 5-Methoxy-2-(trifluoromethyl)pyridine, have been explored. This compound exhibits antimicrobial activities, suggesting potential biomedical applications (Vural & Kara, 2017).
Corrosion Inhibition
- Thiazole-based pyridine derivatives have been investigated for their ability to inhibit corrosion in mild steel, demonstrating the industrial applications of pyridine derivatives in material protection and maintenance (Chaitra et al., 2016).
Fluorescence and Emission Studies
- Research on 2-methoxy- and 2-morpholino pyridine compounds, related to this compound, shows significant findings in fluorescence quantum yields. These compounds demonstrate strong fluorescence in various solvents and solid states, indicating their potential use in luminescence-based applications (Hagimori et al., 2019).
Structural Analysis
- Detailed structural analysis of 2-Methoxy-3,5-dinitropyridine, a structurally similar compound, has been conducted, providing insights into the geometric parameters and substituent effects on pyridine
Catalysis and Ligand Behavior
- Pyridine derivatives have been explored for their role as ligands in catalytic processes. For instance, the study on (imino)pyridine palladium(II) complexes highlights their use in ethylene dimerization, emphasizing the catalytic versatility of pyridine derivatives in organometallic chemistry (Nyamato et al., 2015).
Interactions with DNA and Iodine
- 5-Trifluoromethyl-pyridine-2-thione's interaction with molecular iodine has been studied, providing insights into its behavior as a potential antithyroid drug. Such studies help in understanding the interaction dynamics of pyridine derivatives with other molecules, crucial for drug design and development (Chernov'yants et al., 2011).
Organometallic Chemistry and Luminescence
- Research on cyclometallated platinum complexes with substituted thienylpyridines showcases the use of pyridine derivatives in creating luminescent materials, useful in developing new photoluminescent materials and sensors (Kozhevnikov et al., 2009).
Quantum Chemical Studies
- Quantum chemical studies on pyridine derivatives, like their corrosion inhibition effect, provide deeper insights into the molecular behavior and interaction mechanisms at the atomic level, which is vital for designing efficient inhibitors and understanding material degradation processes (Ansari et al., 2015).
Synthesis of Novel Compounds
- Novel synthesis methods using pyridine derivatives lead to the creation of
Reaction Mechanisms and Catalysis
- Understanding the reaction mechanisms involving pyridine derivatives, such as the ligand redistribution in methoxyphenyllead triacetate catalyzed by pyridine, provides valuable insights into their behavior in complex chemical systems. This knowledge is crucial for advancing catalytic processes and synthesis strategies (Buston et al., 1999).
Chiral Organocatalysis
- Pyridine-derived N-oxides have been synthesized and used as chiral organocatalysts in asymmetric allylation of aldehydes, showcasing the utility of pyridine derivatives in enantioselective catalysis, an important aspect of green chemistry and pharmaceutical synthesis (Malkov et al., 2003).
Luminescent Properties Enhancement
- Research on methoxylated imidazo[1,5-a]pyridines has been conducted to investigate and enhance their luminescent properties. Such studies are integral to the development of new materials for optoelectronic applications, highlighting the versatility of pyridine derivatives (Volpi et al., 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Related compounds with trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that trifluoromethyl groups can enhance the reactivity of pyridine derivatives .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
特性
IUPAC Name |
5-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJZBSCOLVMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621373 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216766-13-1 | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


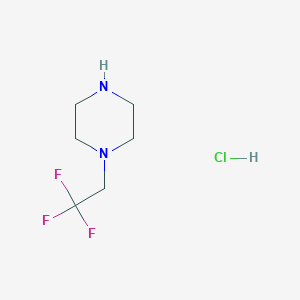
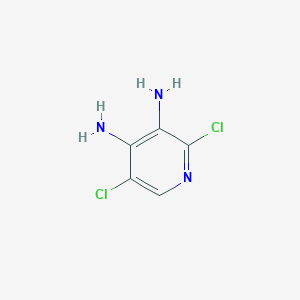
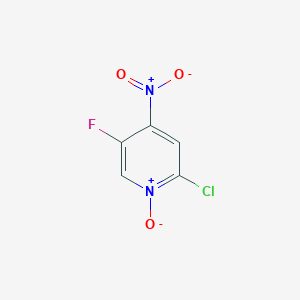
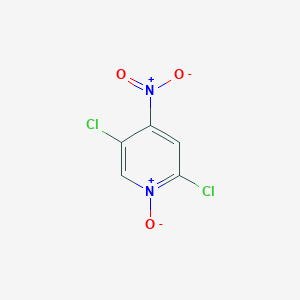
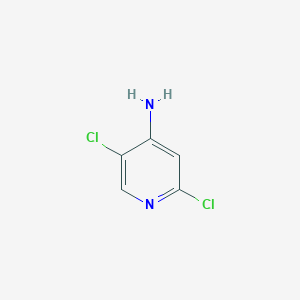
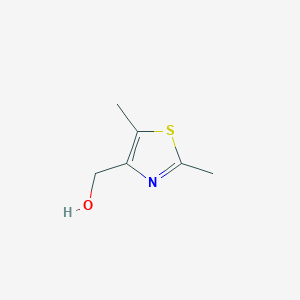



![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)
